(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide Oxotremorine M is a non-selective muscarinic (M) acetylcholine receptor agonist that induces phosphoinositide hydrolysis in mouse ileum isolated from wild-type, M2, M3, and M2/M3 knockout mice (EC50s = 0.36, 0.52, 1.62, and 1.48 μM, respectively). It also increases M4-induced inhibition of calcium currents in NG108-15 mouse neuroblastoma X rat glioma hybrid cells (EC50 = 0.14 μM). Oxotremorine M inhibits KCNQ2/3 potassium currents in Xenopus oocytes expressing M1 receptors and KCNQ2/3 potassium channels (IC50 = 1.1 μM). It also directly inhibits KCNQ2/3 potassium channels, decreasing KCNQ2/3 potassium currents in Xenopus oocytes lacking muscarinic receptors in a dose-dependent manner.

Brand Name: Vulcanchem
CAS No.: 3854-04-4
VCID: VC0005428
InChI: InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1
SMILES: C[N+](C)(C)CCC#CN1CCCC1=O.[I-]
Molecular Formula: C11H19IN2O
Molecular Weight: 322.19 g/mol

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide

CAS No.: 3854-04-4

Cat. No.: VC0005428

Molecular Formula: C11H19IN2O

Molecular Weight: 322.19 g/mol

* For research use only. Not for human or veterinary use.

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide - 3854-04-4

Description Oxotremorine M is a non-selective muscarinic (M) acetylcholine receptor agonist that induces phosphoinositide hydrolysis in mouse ileum isolated from wild-type, M2, M3, and M2/M3 knockout mice (EC50s = 0.36, 0.52, 1.62, and 1.48 μM, respectively). It also increases M4-induced inhibition of calcium currents in NG108-15 mouse neuroblastoma X rat glioma hybrid cells (EC50 = 0.14 μM). Oxotremorine M inhibits KCNQ2/3 potassium currents in Xenopus oocytes expressing M1 receptors and KCNQ2/3 potassium channels (IC50 = 1.1 μM). It also directly inhibits KCNQ2/3 potassium channels, decreasing KCNQ2/3 potassium currents in Xenopus oocytes lacking muscarinic receptors in a dose-dependent manner.

CAS No. 3854-04-4
Molecular Formula C11H19IN2O
Molecular Weight 322.19 g/mol
IUPAC Name trimethyl-[4-(2-oxopyrrolidin-1-yl)but-3-ynyl]azanium;iodide
Standard InChI InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1
Standard InChI Key CHRKORSYUQVKAQ-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCC#CN1CCCC1=O.[I-]
Canonical SMILES C[N+](C)(C)CCC#CN1CCCC1=O.[I-]

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator